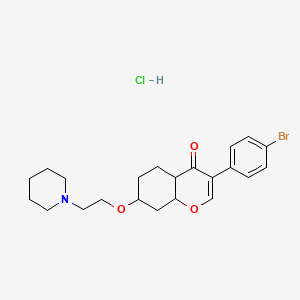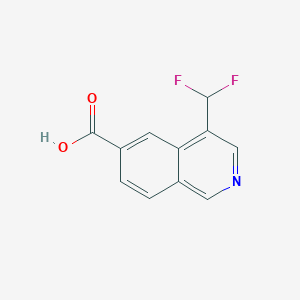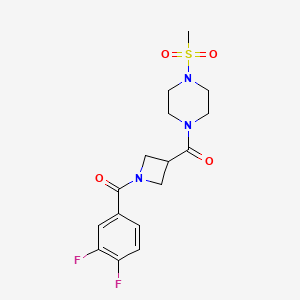![molecular formula C12H19N3O3S B2564086 2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline CAS No. 870692-97-0](/img/structure/B2564086.png)
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline” is a chemical compound with the molecular formula C12H19N3O3S and a molecular weight of 285.36 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula, C12H19N3O3S . Unfortunately, the search results do not provide a detailed structural analysis of this compound.Scientific Research Applications
Src Kinase Inhibition
2-Methoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline and its derivatives have been researched for their potential as Src kinase inhibitors. Boschelli et al. (2001) found that analogues of this compound effectively inhibit Src kinase activity and Src-mediated cell proliferation. This indicates its potential use in cancer treatment, particularly where Src kinase is a key factor (Boschelli et al., 2001).
5-HT1B/1D Antagonists
Liao et al. (2000) reported the synthesis and evaluation of new analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 2'-methyl-4'-(5-methyl-1,2,4-oxadiazol-3-yl)biphenyl-4-carboxamide as potent and selective 5-HT(1B/1D) antagonists. These compounds displayed high affinity for rat 5-HT(1B) and calf 5-HT(1D) receptors, indicating potential for developing treatments in neuropsychiatric disorders (Liao et al., 2000).
Polymorphism Control in Drug Development
Takeguchi et al. (2015) studied ASP3026, which includes the this compound structure, for controlling polymorphism in drug development. This research is crucial for ensuring the stability and efficacy of pharmaceuticals in production (Takeguchi et al., 2015).
Bioactive Mannich Bases Development
Gul et al. (2019) synthesized new Mannich bases with piperazines, including compounds related to this compound, evaluating their cytotoxic/anticancer and enzyme inhibitory effects. This research demonstrates the potential of these compounds in developing new therapeutic agents (Gul et al., 2019).
Microtubule-Binding Agents
Odlo et al. (2010) investigated 1,2,3-triazole analogs of combretastatin A-4, related to this compound, as potential microtubule-binding agents. These compounds showed significant cytotoxic activity, suggesting their utility in cancer treatment (Odlo et al., 2010).
Electrosynthesis and Polymerization Studies
Zhou et al. (2000) conducted electrosynthesis and characterization of poly(2-methoxyaniline-5-sulfonic acid), highlighting the potential of this compound in material science, particularly for conducting polymers (Zhou et al., 2000).
Nerve Cell Differentiation in Medical Implants
Liu et al. (2009) explored the use of polypyrrole/poly (2-methoxy-5 aniline sulfonic acid) composites for promoting nerve cell differentiation, which is vital for medical implants used in neurological applications (Liu et al., 2009).
Properties
IUPAC Name |
2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-14-5-7-15(8-6-14)19(16,17)10-3-4-12(18-2)11(13)9-10/h3-4,9H,5-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUYGLGWHNNDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2564005.png)
![Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B2564008.png)





![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2564019.png)

![5-Bromo-2-[1-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2564024.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylthiophene-2-sulfonamide](/img/structure/B2564026.png)
